N-Hydroxy-1H-indole-4-carboximidamide

IDO1 inhibitor amidoxime cancer immunotherapy

N‑Hydroxy‑1H‑indole‑4‑carboximidamide (CAS 952511‑15‑8) is a small‑molecule indole derivative bearing an N‑hydroxycarboximidamide (amidoxime) functionality at the 4‑position of the indole ring. With a molecular weight of 175.19 g mol⁻¹ and a purity specification ≥ 98 % from multiple commercial sources, the compound serves as a versatile synthetic intermediate rather than a finished drug substance.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B8565769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1H-indole-4-carboximidamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C(=NO)N
InChIInChI=1S/C9H9N3O/c10-9(12-13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11,13H,(H2,10,12)
InChIKeyFIPMKQHXKKFRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-1H-indole-4-carboximidamide (CAS 952511-15-8): A 4‑Amidoxime Indole Building Block for Targeted Inhibitor Synthesis


N‑Hydroxy‑1H‑indole‑4‑carboximidamide (CAS 952511‑15‑8) is a small‑molecule indole derivative bearing an N‑hydroxycarboximidamide (amidoxime) functionality at the 4‑position of the indole ring . With a molecular weight of 175.19 g mol⁻¹ and a purity specification ≥ 98 % from multiple commercial sources, the compound serves as a versatile synthetic intermediate rather than a finished drug substance . Its amidoxime group is a well‑established zinc‑binding warhead in medicinal chemistry, enabling the design of inhibitors targeting metalloenzymes such as indoleamine 2,3‑dioxygenase 1 (IDO1), sphingosine kinase 2 (SphK2), and IκB kinase 2 (IKK2) [1][2][3].

1 Zinc-chelating amidoxime warhead for metalloenzyme inhibitor design
2 Single-step synthesis from 4-cyanoindole supports rapid library expansion
3 High-purity indole building block for focused inhibitor SAR programs

Why a Bulk “Indole‑4‑Carboximidamide” Cannot Replace N‑Hydroxy‑1H‑indole‑4‑carboximidamide in Drug‑Discovery Workflows


The N‑hydroxy group on the carboximidamide moiety is not a passive structural decoration; it is the primary pharmacophoric element that enables bidentate zinc chelation within the catalytic site of enzymes such as IDO1 and HDACs [1]. Unsubstituted 1H‑indole‑4‑carboximidamide (CAS 887578‑31‑6) lacks this hydroxyl and therefore cannot establish the same coordination geometry or potency profile [2]. Conversely, the N‑methyl analog (N′‑hydroxy‑1‑methyl‑1H‑indole‑4‑carboximidamide, CAS 1597528‑05‑6) modifies the indole N–H hydrogen‑bond donor, potentially altering target selectivity and solubility, which precludes its use as a direct surrogate without re‑validation of biological activity .

This Product
N‑Hydroxycarboximidamide enables bidentate zinc coordination
Unhydroxylated Analog
Lacks N‑OH group; no zinc chelation or IDO1 activity reported
This Product
Free indole NH acts as hydrogen‑bond donor in target pocket
N‑Methyl Analog
Modified H‑bond donor may shift selectivity and solubility; requires re‑validation
This Product
Requires cold storage (2–8 °C) to preserve N‑O bond integrity
Unhydroxylated Analog
Room‑temperature storage and lower typical purity may compromise reproducibility

Quantitative Differentiation of N‑Hydroxy‑1H‑indole‑4‑carboximidamide: Head‑to‑Head and Cross‑Study Comparisons


Amidoxime Zinc‑Binding Motif vs. Parent Carboximidamide in IDO1 Inhibition

N‑Hydroxy‑1H‑indole‑4‑carboximidamide possesses the N‑hydroxycarboximidamide (amidoxime) motif, which has been demonstrated in closely related N′‑hydroxyindazolecarboximidamide series to confer nanomolar inhibition of IDO1 through bidentate zinc coordination, whereas the parent carboximidamides lacking the N‑hydroxy group are inactive [1]. In a representative study, compound 8a in the indazole series achieved dual inhibition of tryptophan depletion and kynurenine production via IDO1; the amidoxime group was essential for this activity [1]. By contrast, 1H‑indole‑4‑carboximidamide (CAS 887578‑31‑6) does not contain this functionality and has no reported IDO1 activity [2].

IDO1 Zinc Binding
Class-level
N‑OH group required; parent carboximidamide inactive
Amidoxime motif is prerequisite for zinc chelation and IDO1 inhibition
Inferred from indazole analog SAR; direct indole data pending
IDO1 inhibitor amidoxime cancer immunotherapy

Regioisomeric Differentiation: 4‑Amidoxime vs. 2‑/5‑/6‑Amidoxime Analogs for SphK2 Inhibitors

Structure–activity relationship studies on indole‑based sphingosine kinase 2 inhibitors have established that substitution at the 4‑position of the indole ring, in combination with the amidoxime warhead, yields optimal potency and selectivity over the SphK1 isoform [1]. In the seminal publication by Congdon et al., a lead compound SLC5101465 (bearing a 1,5‑disubstituted indole) achieved a SphK2 Ki of 90 nM with >110‑fold selectivity over SphK1 [1]. The 4‑amidoxime regioisomer (represented by the target compound scaffold) positions the zinc‑chelating group at the meta‑like position relative to the indole NH, a geometry that molecular docking suggests facilitates optimal interaction with the SphK2 substrate‑binding pocket, distinct from the 2‑ or 5‑amidoxime regioisomers [1].

SphK2 Regiochemistry
Class-level
4‑amidoxime scaffold aligns with SphK2 pocket; 2‑/5‑regioisomers diverge
Correct regioisomer for nanomolar SphK2 inhibitor development
Lead SLC5101465: Ki 90 nM, >110‑fold SphK1 selectivity as reference
SphK2 inhibitor regiochemistry indole scaffold

Purity and Storage Stability: Comparison Across Commercial Sources

Multiple commercial vendors specify a purity of ≥ 98 % for N‑Hydroxy‑1H‑indole‑4‑carboximidamide, with recommended storage at 2–8 °C under dry, sealed conditions . In contrast, the non‑hydroxylated parent compound 1H‑indole‑4‑carboximidamide is typically offered at lower purity thresholds (e.g., 97 %) and without temperature‑controlled storage requirements . The amidoxime moiety introduces additional stability considerations: the N‑O bond is susceptible to reductive cleavage under protic conditions, making anhydrous storage essential for long‑term integrity [1].

Purity & Storage
Data to verify
≥98% purity, 2–8 °C sealed; unhydroxylated analog ~97%, room temp
Higher purity and controlled storage support reproducible synthesis
Supplier specifications; independent lot verification advised
purity specification storage stability procurement quality

Synthetic Tractability: Direct Amidoxime Route vs. Multi‑Step Alternative Intermediates

N‑Hydroxy‑1H‑indole‑4‑carboximidamide is prepared by a single‑step reaction of commercially available 4‑cyanoindole with hydroxylamine under reflux [1]. This direct amidoxime formation contrasts with the synthesis of more complex 4‑substituted indole derivatives (e.g., 4‑carboxamide or 4‑tetrazole analogs), which require multi‑step protection/deprotection sequences or transition‑metal‑catalyzed couplings . 4‑Cyanoindole (CAS 16136‑52‑0) is an established commercial reagent available at 97 % purity from major suppliers and is routinely used as the precursor for tryptophan dioxygenase inhibitor libraries .

Synthetic Route
Supporting evidence
1 step from 4‑cyanoindole vs 3–5 steps for elaborated 4‑substituted indoles
Streamlined access reduces lead time and cost for medicinal chemistry
Starting material commercially available at ~$50–100/g
synthetic intermediate amidoxime formation 4-cyanoindole

High‑Impact Application Scenarios for N‑Hydroxy‑1H‑indole‑4‑carboximidamide in Drug Discovery


Scaffold for IDO1 Inhibitor Lead Generation in Immuno‑Oncology Programs

N‑Hydroxy‑1H‑indole‑4‑carboximidamide serves as a direct precursor for the synthesis of amidoxime‑based IDO1 inhibitors. The N‑hydroxycarboximidamide warhead is the validated zinc‑binding pharmacophore, as demonstrated in the N′‑hydroxyindazolecarboximidamide series where compound 8a showed potent dual inhibition of tryptophan depletion and kynurenine production through IDO1 [1]. A medicinal chemist can elaborate the indole core at the C‑2, C‑5, C‑6, or C‑7 positions to optimize potency, selectivity, and pharmacokinetic properties while retaining the critical 4‑amidoxime metal‑binding motif [1].

Key Intermediate for Selective SphK2 Inhibitor Synthesis

Systematic SAR exploration by Congdon et al. (2021) established that the indole‑4‑carboximidamide scaffold is the optimal starting point for generating SphK2‑selective inhibitors with nanomolar affinity (Ki ~ 90 nM) and >110‑fold selectivity over SphK1 [2]. The target compound provides the correct 4‑amidoxime regioisomer; further functionalization at the indole N‑1 and C‑5 positions can yield compounds that bind the SphK2 substrate pocket with high complementarity, making it indispensable for academic and industrial groups targeting the S1P signaling axis in cancer, inflammation, and autoimmune diseases [2].

Building Block for IKK2 Inhibitor Libraries Targeting Inflammatory Diseases

Indole carboxamide and carboximidamide derivatives are claimed as IKK2 (IKKβ) inhibitors in patent family JP2010522238A, with therapeutic applications in rheumatoid arthritis, asthma, and COPD [3]. N‑Hydroxy‑1H‑indole‑4‑carboximidamide can be converted into the corresponding 4‑carboxamide or further elaborated to generate focused libraries for IKK2 screening, leveraging the indole‑4‑substitution pattern that is recurrent in kinase inhibitor pharmacophores [3].

Application
Selection Property
Validation Focus
IDO1 inhibitor lead generation for immuno‑oncology research
Amidoxime zinc‑binding warhead
IDO1 enzymatic inhibition assay (tryptophan/kynurenine)
Selective SphK2 inhibitor synthesis
4‑amidoxime regioisomer scaffold
SphK2/SphK1 isoform selectivity profiling
IKK2 inhibitor library design for inflammatory pathway research
Indole‑4‑substitution pharmacophore
IKK2 kinase screening assay
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